2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine
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Overview
Description
2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine is a heterocyclic compound that features a thiadiazine ring, which is a six-membered ring containing two nitrogen atoms and one sulfur atom. The compound is characterized by the presence of phenyl groups at the 2 and 6 positions, and a trifluoromethyl-substituted phenyl group at the 4 position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenyl-1,3,5-triazine with a trifluoromethyl-substituted phenyl isothiocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. The purification process may also be streamlined using automated chromatography systems or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazine ring to a more reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-diphenyl-4H-1,3,5-thiadiazine: Lacks the trifluoromethyl-substituted phenyl group, resulting in different chemical and biological properties.
4-(trifluoromethyl)phenyl-1,3,5-triazine: Contains a triazine ring instead of a thiadiazine ring, leading to different reactivity and applications.
2,6-diphenyl-4-(4-methylphenyl)-4H-1,3,5-thiadiazine: Substitution of the trifluoromethyl group with a methyl group alters the compound’s properties.
Uniqueness
The presence of the trifluoromethyl-substituted phenyl group in 2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine imparts unique properties, such as increased lipophilicity, metabolic stability, and potential biological activity. These features make it distinct from other similar compounds and valuable for various research and industrial applications.
Properties
IUPAC Name |
2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2S/c23-22(24,25)18-13-7-12-17(14-18)19-26-20(15-8-3-1-4-9-15)28-21(27-19)16-10-5-2-6-11-16/h1-14,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDHMRCQYSGWJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(N=C(S2)C3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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